METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate aldehydes and ketones with hydrazines or hydrazides. The reaction is usually carried out in solvents like ethanol, methanol, or acetic acid under reflux conditions . The reaction conditions may vary depending on the specific substituents on the aromatic ring and the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as crystallization or chromatography may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Electrophiles: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL (4Z)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
METHYL (4Z)-2-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDROFURAN-3-CARBOXYLATE: Similar structure but with a furan ring instead of a pyrrole ring.
(4Z)-5-METHYL-4-[[2-(4-NITROPHENYL)HYDRAZINYL]METHYLIDENE]-2-PHENYLPYRAZOL-3-ONE: Contains a pyrazole ring and a similar nitrophenyl group.
Properties
IUPAC Name |
methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-15-20(22(26)29-2)19(14-17-8-10-18(11-9-17)24(27)28)21(25)23(15)13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFGSKSXIFGJNN-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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